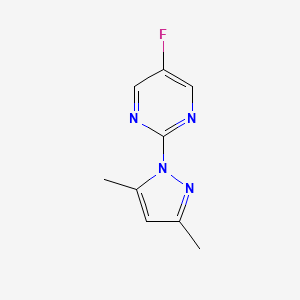

2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine

描述

属性

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN4/c1-6-3-7(2)14(13-6)9-11-4-8(10)5-12-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKNGGOAIZFEIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=C(C=N2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Fluorination of Pyrimidine Precursors

Fluorination at the C5 position is typically achieved via halogen-exchange reactions using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents. For example, 2-chloropyrimidin-5-ol undergoes fluorination with diethylaminosulfur trifluoride (DAST) to yield 2-chloro-5-fluoropyrimidine.

Reaction Conditions :

Cyclocondensation Strategies

Alternative routes involve cyclocondensation of fluorinated building blocks. For instance, reacting 5-fluoro-1,3-diketones with guanidine derivatives under basic conditions generates the pyrimidine ring.

Example Protocol :

- Combine 5-fluoroacetylacetone (1.0 equiv) and guanidine hydrochloride (1.1 equiv) in ethanol.

- Reflux at 78°C for 6 hours.

- Neutralize with aqueous HCl to precipitate 5-fluoropyrimidine derivatives.

Yield : 55–60%

Introduction of the 3,5-Dimethylpyrazol-1-yl Group

Nucleophilic Aromatic Substitution (SNAr)

The C2 chlorine in 2-chloro-5-fluoropyrimidine is susceptible to displacement by nitrogen nucleophiles. 3,5-Dimethylpyrazole, when deprotonated, attacks the electron-deficient C2 position (Scheme 1).

Optimized Conditions :

- Base : Potassium carbonate (K2CO3, 2.5 equiv)

- Solvent : Dimethylformamide (DMF)

- Temperature : 80°C, 12 hours

- Yield : 65–70%

Mechanistic Note : The reaction proceeds via a two-step mechanism:

- Deprotonation of 3,5-dimethylpyrazole by K2CO3 to generate the pyrazolide anion.

- SNAr attack at C2, facilitated by the electron-withdrawing fluorine at C5.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) offers an alternative route, though limited by the pyrazole’s weak nucleophilicity. Pre-activation of the pyrazole as a boronic ester (Suzuki coupling) is less feasible due to steric hindrance.

Comparative Data :

| Method | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| SNAr | None | DMF | 80 | 65–70 |

| Buchwald-Hartwig | Pd(OAc)2/XPhos | Toluene | 110 | 40–45 |

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane (3:7) eluent. High-performance liquid chromatography (HPLC) with C18 columns resolves regioisomeric impurities.

Spectroscopic Confirmation

- 1H NMR (400 MHz, CDCl3) : δ 8.52 (s, 1H, pyrimidine-H), 6.38 (s, 1H, pyrazole-H), 2.51 (s, 6H, CH3).

- 19F NMR (376 MHz, CDCl3) : δ −118.2 (s, 1F).

- HRMS (ESI+) : m/z calculated for C9H9FN4 [M+H]+: 209.0834, found: 209.0832.

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Substitution

Competing substitution at C4 or C6 positions is minimized by steric and electronic effects. The C2 position’s higher electrophilicity (due to fluorine’s −I effect) ensures preferential attack.

Fluorine Stability Under Basic Conditions

Prolonged exposure to strong bases (e.g., NaOH) may lead to HF elimination. Mild bases (K2CO3) and controlled reaction times prevent decomposition.

Industrial-Scale Considerations

Solvent Recycling

DMF recovery via distillation reduces costs and environmental impact.

Catalytic Efficiency

Heterogeneous catalysts (e.g., K2CO3 on alumina) enhance recyclability, though with a 5–10% yield drop.

化学反应分析

Types of Reactions

2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The fluorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an alcohol solvent.

Substitution: Potassium carbonate in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that 2-(3,5-dimethylpyrazol-1-yl)-5-fluoropyrimidine exhibits notable anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including glioma and breast cancer. For instance, one study reported that derivatives of this compound showed IC50 values lower than those of established chemotherapeutics like 5-fluorouracil, indicating a promising potential for further development as an anticancer agent .

Mechanism of Action

The compound acts primarily through the inhibition of thymidylate synthase, an enzyme crucial for DNA synthesis. By competing with the natural substrate deoxyuridine monophosphate (dUMP), it disrupts DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells .

Biological Studies

Enzyme Interaction Studies

2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine has been utilized in studies to elucidate its interactions with various enzymes and receptors. Its ability to modulate biological pathways makes it a valuable tool for understanding cellular mechanisms and developing new therapeutic strategies .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, which has been explored in agricultural contexts. Its derivatives have shown effectiveness against certain fungal pathogens, making them candidates for developing new antifungal agents .

Material Science

Synthesis of Advanced Materials

In material science, 2-(3,5-dimethylpyrazol-1-yl)-5-fluoropyrimidine serves as a building block for synthesizing metal-organic frameworks (MOFs) and other advanced materials. These materials have applications in catalysis and gas storage due to their unique structural properties.

Case Studies and Research Findings

Recent studies have focused on optimizing derivatives of 2-(3,5-dimethylpyrazol-1-yl)-5-fluoropyrimidine for improved efficacy. For example, one study evaluated several derivatives against glioma cell lines and found that specific modifications significantly enhanced their cytotoxic effects compared to standard treatments .

Example Case Study

A notable investigation involved assessing the cytotoxic effects of various derivatives on different cancer cell lines. The results indicated that certain compounds induced significant apoptosis and cell cycle arrest, highlighting their potential as targeted therapies for glioma treatment .

作用机制

The mechanism of action of 2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related heterocycles from the evidence (Table 1):

Key Observations:

Core Heterocycle Differences: The target compound’s pyrimidine core (6-membered ring with two nitrogen atoms) contrasts with tetrazine derivatives (6-membered ring with four nitrogen atoms) from . Tetrazines are more electron-deficient, enabling unique reactivity in click chemistry , whereas pyrimidines are better suited for biomimetic interactions. The ethyl carboxylate derivative in shares the pyrimidine core but introduces a trifluoromethyl anilino group and ester functionality, which may enhance lipophilicity compared to the fluorine-substituted target compound .

Substituent Effects: Fluorine vs. In contrast, morpholino (in 6f) and trifluoromethyl (in ) groups add steric bulk and modulate electronic properties differently . Pyrazole vs. Tetrazine/Pyrrolidino: The 3,5-dimethylpyrazole group in the target compound likely enhances π-stacking and metal-coordination capabilities, similar to its role in tetrazine derivatives (e.g., 6f, 6i) .

Synthetic Efficiency :

- Yields for tetrazine derivatives (46–91%) suggest that steric and electronic factors influence reaction efficiency. The absence of fluorination steps in these syntheses (e.g., bromination in 7a ) implies that introducing fluorine into pyrimidines may require specialized reagents or conditions.

Physicochemical Properties

- Fluorine’s small size may lower the target compound’s melting point relative to bulkier analogs.

生物活性

2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of both pyrazole and pyrimidine rings, which contribute to its potential as a therapeutic agent. Recent studies have explored its applications in cancer treatment, enzyme inhibition, and other biological pathways.

The biological activity of 2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine is primarily attributed to its ability to interact with specific molecular targets, leading to various therapeutic effects.

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of target enzymes, thus blocking their activity. This mechanism is particularly relevant in cancer therapy where enzyme inhibition can lead to reduced tumor growth.

- Molecular Targets : It targets proteins and nucleic acids, disrupting their normal functions. This interference can initiate apoptotic pathways or inhibit cell proliferation.

- Biochemical Pathways : The compound influences several cellular pathways, including those related to apoptosis and signal transduction, which are crucial for maintaining cellular homeostasis and regulating cell death.

Biological Activities

Recent research has highlighted various biological activities associated with 2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine:

- Anticancer Properties : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For instance, it was evaluated against cervix, colon, breast, glioma, neuroblastoma, and lung cancer cell lines using MTT assays. One study reported that derivatives of this compound exhibited cytotoxic effects with an IC50 value of 5.13 µM against C6 glioma cells, outperforming the standard drug 5-fluorouracil (IC50 = 8.34 µM) .

- Antimicrobial Activity : The compound has also been studied for its antimicrobial properties. Preliminary results suggest effectiveness against certain pathogens, making it a candidate for further exploration in infectious disease treatment .

- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties, contributing to their potential use in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a detailed study assessing the cytotoxic effects of various analogs of 2-(3,5-Dimethylpyrazol-1-yl)-5-fluoropyrimidine on different cancer cell lines, it was found that certain derivatives exhibited significant cytotoxicity without affecting healthy cells. Flow cytometry analysis indicated that the mechanism involved apoptosis and cell cycle arrest in targeted cancer cells .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-dimethylpyrazol-1-yl)-5-fluoropyrimidine, and how do reaction conditions influence yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, symmetrical tetrazine derivatives (e.g., 3,6-bis(3,5-dimethylpyrazol-1-yl)tetrazine) are synthesized by reacting 1,4-dihydrotetrazine precursors with hydrazine and chlorine or oxidizing agents like nitrous gases. Bromination using NBS further modifies the pyrazole ring . Reaction optimization (temperature, solvent, stoichiometry) is critical: yields for similar derivatives range from 46% to 91% depending on substituents . Key characterization includes -NMR for confirming substitution patterns and MS for molecular weight validation.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography (using SHELXL for refinement and ORTEP-3 for visualization ) resolves bond lengths and angles, particularly for coordination complexes.

- Spectroscopy : -NMR identifies fluorine environments, while -NMR detects pyrazole and pyrimidine proton splitting patterns.

- Mass spectrometry (HRMS or ESI-MS) confirms molecular ion peaks and fragmentation pathways.

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for metal complexes involving this ligand?

- Methodological Answer : Discrepancies often arise from dynamic processes (e.g., ligand fluxionality in solution vs. static solid-state structures). For example, Cu(II) complexes with substituted pyrazole ligands show distorted geometries in crystallography but averaged symmetry in NMR. To address this:

- Compare temperature-dependent NMR with crystallographic data to identify conformational flexibility.

- Use DFT calculations (e.g., OPLS3 force field in Maestro ) to model solution-state behavior.

- Validate via variable-temperature XRD or EPR spectroscopy for metal-ligand bonding analysis .

Q. How can this compound be utilized in designing coordination polymers with tunable luminescent properties?

- Methodological Answer : The pyrazole-pyrimidine scaffold acts as a rigid, -conjugated linker. For example:

- Combine with d metals (e.g., Ag(I) or Cu(I)) to form luminescent MOFs. Adjust emission by introducing electron-withdrawing groups (e.g., -F) to stabilize excited states .

- Experimental design: Optimize solvent polarity (e.g., DMF vs. ethanol) during crystallization to control interligand - stacking.

- Characterize using time-resolved fluorescence and compare with computational TD-DFT results .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions on the pyrimidine ring?

- Methodological Answer : Fluorine at the 5-position directs electrophiles to the 4- or 6-positions due to its -I effect. For bromination:

- Use NBS in CCl under radical conditions to favor C-6 substitution.

- Monitor via -NMR: Loss of H-6 resonance (δ ~8.2 ppm) confirms reactivity.

- Computational modeling (Mulliken charges or Fukui indices) predicts reactive sites, validated by LC-MS intermediates .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。